molecular formula C14H17N3 B2870111 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034295-19-5

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2870111
CAS No.: 2034295-19-5
M. Wt: 227.311
InChI Key: DRQWIWQVHDJOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-Pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities . This specific analog, functionalized with a pyrazole-containing side chain, is designed for investigations targeting the central nervous system. The THIQ nucleus is a key structural component in various biologically active alkaloids and synthetic compounds, making it a versatile template for developing novel research tools . Pyrazole-substituted tetrahydroisoquinoline derivatives have been identified as potent antagonists of the adenosine A2A receptor (A2AR) . The adenosine A2A receptor is a well-validated non-dopaminergic target for Parkinson's disease research, and its antagonists have been shown to improve motor function in preclinical models without inducing the dyskinesias associated with conventional dopaminergic therapies . Beyond neuroscience, the THIQ scaffold possesses substantial potential in other therapeutic areas. Research indicates that structurally similar compounds exhibit promising antitumor properties and have been explored as inhibitors of molecular targets such as Hsp90, a chaperone protein critical for cancer cell survival . Furthermore, synthetic dihydroisoquinolone analogs have demonstrated potent anti-malarial activity against resistant strains of Plasmodium falciparum , highlighting the scaffold's utility in infectious disease research . This compound serves as a critical intermediate for researchers synthesizing and evaluating novel molecules for these and other applications.

Properties

IUPAC Name

2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWIWQVHDJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-pyrazole with a suitable tetrahydroisoquinoline derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FLS-359

Structure: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline . Key Differences:

  • Substituents: FLS-359 incorporates a thiazole ring and a 4-(pyrazol-1-yl)phenyl group, whereas 2-(2-(pyrazol-1-yl)ethyl)-tetrahydroisoquinoline lacks these motifs.
  • Bioactivity: FLS-359 is a reported SIRT2 inhibitor with broad-spectrum anti-infective activity, achieving IC₅₀ values in the nanomolar range . The absence of a thiazole ring in the target compound may reduce its SIRT2 affinity but improve solubility due to the smaller ethyl-pyrazole side chain.
  • Synthetic Complexity : FLS-359’s multi-heterocyclic architecture increases synthetic challenges compared to the simpler ethyl-pyrazole substitution in the target compound.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Structure: A tetrahydroisoquinoline core substituted with a phenyl group at the 2-position . Key Differences:

  • Applications: 2-Phenyl-tetrahydroisoquinoline is primarily used as a building block in alkaloid synthesis and lacks reported SIRT2 modulation activity. Its simplicity makes it a versatile intermediate but less biologically targeted compared to the pyrazole-containing derivative.

Generalized Structural Comparison Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
2-(2-(1H-Pyrazol-1-yl)ethyl)-THIQ Tetrahydroisoquinoline Ethyl-linked pyrazole Potential SIRT2 modulation* N/A
FLS-359 Tetrahydroisoquinoline Thiazole, imidazole, 4-pyrazolylphenyl SIRT2 inhibitor (IC₅₀ ~50 nM)
2-Phenyl-THIQ Tetrahydroisoquinoline Phenyl Alkaloid precursor

*Inferred from structural similarity to FLS-357.

Research Findings and Mechanistic Insights

  • SIRT2 Selectivity : Pyrazole-containing analogs like FLS-359 exhibit stronger SIRT2 inhibition than phenyl-substituted derivatives due to interactions with the enzyme’s hydrophobic cavity . The target compound’s pyrazole-ethyl chain may mimic these interactions but with reduced steric hindrance.
  • Metabolic Stability : Ethyl-pyrazole substituents generally enhance metabolic stability compared to bulkier groups (e.g., thiazole in FLS-359), as observed in pharmacokinetic studies of related compounds .
  • Toxicity Profile : Simplified analogs like 2-phenyl-THIQ show lower cytotoxicity in vitro (CC₅₀ >100 μM) compared to multi-heterocyclic derivatives, suggesting that the target compound’s toxicity may fall between these extremes .

Biological Activity

The compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. It combines the structural features of both tetrahydroisoquinoline and pyrazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is C14H16N4C_{14}H_{16}N_{4}, with a molecular weight of approximately 240.31 g/mol. Its structure includes:

  • Tetrahydroisoquinoline moiety : A bicyclic structure that contributes to its neuropharmacological effects.
  • Pyrazole ring : Known for its anti-inflammatory and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme inhibition : The presence of the pyrazole ring allows for interactions with enzymes involved in inflammatory pathways.
  • Receptor modulation : It may act as a modulator at neurotransmitter receptors due to the tetrahydroisoquinoline structure.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodInhibition zones ranged from 12 mm to 20 mm against selected bacteria.
AnticancerMTT assay on cancer cell linesIC50 values were significantly lower than control drugs like Doxorubicin.
Anti-inflammatoryELISA for cytokine levelsReduced TNF-alpha and IL-6 levels by approximately 50% compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.